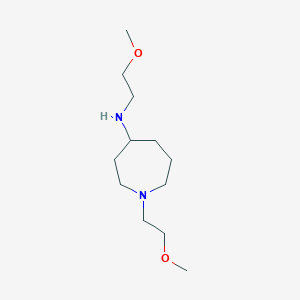

N,1-Bis(2-methoxyethyl)azepan-4-amine

Description

N,1-Bis(2-methoxyethyl)azepan-4-amine is a seven-membered azepane ring derivative substituted with two 2-methoxyethyl groups: one at the nitrogen (position 1) and another at the amine in position 4. The 2-methoxyethyl substituents are ether-containing moieties known to enhance solubility and modulate electronic properties, making them advantageous in medicinal and materials chemistry.

Properties

Molecular Formula |

C12H26N2O2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

N,1-bis(2-methoxyethyl)azepan-4-amine |

InChI |

InChI=1S/C12H26N2O2/c1-15-10-6-13-12-4-3-7-14(8-5-12)9-11-16-2/h12-13H,3-11H2,1-2H3 |

InChI Key |

DGHHNXBFABNTIG-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1CCCN(CC1)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Bis(2-methoxyethyl)azepan-4-amine typically involves the reaction of azepane with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N,1-Bis(2-methoxyethyl)azepan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,1-Bis(2-methoxyethyl)azepan-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,1-Bis(2-methoxyethyl)azepan-4-amine involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form specific chemical bonds and undergo reactions that influence biological or chemical processes. The exact molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.

Comparison with Similar Compounds

N,N-Bis(2-methoxyethyl)acrylamide

- Structure : Acrylamide backbone with two 2-methoxyethyl groups on the amide nitrogen.

- Key Features : NMR analysis (CDCl₃) revealed distinct methylene signals for the 2-methoxyethyl substituents, suggesting similar spectroscopic patterns for N,1-Bis(2-methoxyethyl)azepan-4-amine .

- Applications: Used as a monomer for polymers, emphasizing the role of 2-methoxyethyl groups in enhancing solubility and polymerization efficiency.

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Organotin(IV) (2-Methoxyethyl)methyldithiocarbamate

- Structure : Dithiocarbamate ligand with a 2-methoxyethyl group coordinated to tin.

- Key Features : Exhibited cytotoxicity against K562 leukemia cells (IC₅₀ values in µM range), attributed to the electron-donating 2-methoxyethyl group enhancing ligand-metal interactions .

- Relevance : Indicates the substituent’s utility in modifying toxicity profiles, relevant for anticancer drug design.

Backbone-Driven Comparisons

1-(2-Methoxyethyl)piperazine

- Structure : Six-membered piperazine ring with a 2-methoxyethyl group.

- Key Features : Used in ionic liquids (e.g., N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate) due to improved thermal stability and conductivity .

- Relevance : Smaller ring size (vs. azepane) may reduce conformational flexibility but enhance rigidity for material applications.

7-Methoxy-1-(2-methoxyethyl)-1H-pyrrolo[3,2-b]pyridine

- Structure : Pyrrolopyridine backbone with a 2-methoxyethyl substituent.

- Key Features : Demonstrates the substituent’s compatibility with heteroaromatic systems, often relevant in kinase inhibitor design .

Biological Activity

N,1-Bis(2-methoxyethyl)azepan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The presence of two methoxyethyl substituents enhances its solubility and potential biological activity. The compound has the following properties:

- Molecular Formula : C_{11}H_{19}N_{1}O_{2}

- Molecular Weight : Approximately 199.28 g/mol

- Solubility : Enhanced due to methoxyethyl groups, which may influence pharmacokinetics and bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may function as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact molecular targets are still under investigation but are believed to include neurotransmitter systems, potentially influencing mood and anxiety.

Antidepressant and Anxiolytic Effects

Research indicates that azepane derivatives, including this compound, may exhibit antidepressant and anxiolytic properties. These effects are likely mediated through interactions with neurotransmitter systems such as serotonin and norepinephrine .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can modulate the activity of various receptors involved in mood regulation. For example:

| Compound | Activity | Reference |

|---|---|---|

| N,N-bis(2-methoxyethyl)piperidin-4-amine | Ligand for neurotransmitter receptors | |

| 1-(2-Methoxyethyl)-piperidine | Anxiolytic effects in animal models |

These findings suggest that further exploration of this compound's biological activity could yield valuable insights into its therapeutic potential.

Study on Neurotransmitter Interaction

A study conducted on azepane derivatives highlighted their ability to influence neurotransmitter levels in cell cultures. The results indicated that compounds with similar structures could increase serotonin uptake, leading to potential antidepressant effects. Although specific data for this compound is limited, the structural similarities suggest comparable mechanisms may be at play .

Pharmacological Potential

In a recent investigation of azepane derivatives as pharmacological agents, researchers identified that modifications to the azepane ring could enhance receptor binding affinity and selectivity. This study emphasizes the importance of structural variations in developing effective therapeutics targeting mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.